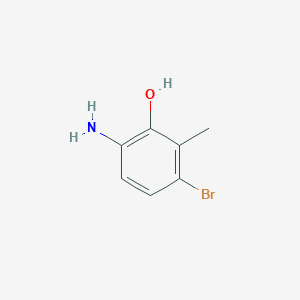

6-Amino-3-bromo-2-methyl-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-bromo-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKETUQKBEEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations

Approaches to the Synthesis of 6-Amino-3-bromo-2-methyl-phenol

The synthesis of this compound necessitates the controlled introduction of three different substituents onto an aromatic ring. The regiochemical outcome of the synthetic route is paramount, and various strategies can be envisaged, primarily revolving around the sequential introduction of the amino, bromo, and methyl groups onto a phenolic core.

Regioselective Introduction of Amino and Bromo Groups onto Phenolic Scaffolds

The regioselective functionalization of phenolic compounds is a well-established area of organic synthesis. The hydroxyl and methyl groups of the parent 2-methylphenol (o-cresol) are both ortho-, para-directing activators for electrophilic aromatic substitution. This inherent directing effect must be carefully managed to achieve the desired 1,2,3,6-substitution pattern.

A plausible synthetic approach commences with the nitration of 2-methylphenol. The directing effects of the hydroxyl and methyl groups would favor the formation of 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol (B87177). Separation of the desired 2-methyl-6-nitrophenol isomer would be a critical step. Subsequent regioselective bromination of 2-methyl-6-nitrophenol would be directed by the powerful ortho-, para-directing hydroxyl group and the meta-directing nitro group. The position para to the hydroxyl group is already occupied by the methyl group, and the position ortho to the hydroxyl is occupied by the nitro group. Therefore, bromination is anticipated to occur at the remaining activated position, which is para to the methyl group and meta to the nitro group, yielding 3-bromo-2-methyl-6-nitrophenol. The final step would involve the reduction of the nitro group to an amino group, for which a variety of reagents are available, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford the target molecule, this compound.

Alternatively, one could consider starting with 2-amino-6-methylphenol. Direct bromination of this substrate would likely lead to a mixture of products due to the strong activating and directing effects of both the amino and hydroxyl groups. Protection of one or both of these functional groups would be necessary to control the regioselectivity of the bromination step.

Stereochemical Control in Synthesis

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis.

Evaluation of Reaction Pathways and Conditions

The efficiency of the proposed synthetic pathways is contingent on the optimization of reaction conditions for each step. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time, as well as the ease of purification of intermediates.

For the nitration of 2-methylphenol, the choice of nitrating agent (e.g., nitric acid in sulfuric acid, or a milder reagent like nitric acid in acetic anhydride) and temperature control are crucial to manage the regioselectivity and prevent over-nitration. The separation of the 2-methyl-6-nitrophenol isomer from the 2-methyl-4-nitrophenol isomer would likely be achieved by chromatography or fractional crystallization.

The subsequent bromination of 2-methyl-6-nitrophenol would require a careful selection of the brominating agent (e.g., bromine in a suitable solvent, or N-bromosuccinimide) to ensure mono-bromination at the desired position. The reaction conditions would need to be optimized to maximize the yield of the desired 3-bromo-2-methyl-6-nitrophenol.

Finally, the reduction of the nitro group is a standard transformation with numerous reliable methods. Catalytic hydrogenation over a palladium or platinum catalyst is often a clean and high-yielding method. Alternatively, chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl) can be employed. The choice of reduction method may depend on the compatibility with the other functional groups present in the molecule.

Table 1: Hypothetical Reaction Pathway and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Methylphenol | HNO₃, H₂SO₄, low temperature | 2-Methyl-6-nitrophenol |

| 2 | 2-Methyl-6-nitrophenol | Br₂, FeBr₃, CCl₄ | 3-Bromo-2-methyl-6-nitrophenol |

| 3 | 3-Bromo-2-methyl-6-nitrophenol | Sn, HCl (conc.), heat | This compound |

Derivatization and Functionalization Strategies of this compound

The presence of three distinct functional groups—an amino group, a phenolic hydroxyl group, and a bromo substituent—makes this compound a versatile platform for the synthesis of a wide range of derivatives.

Transformations Involving the Amino Moiety (e.g., acylation, alkylation, Schiff base formation)

The primary amino group is a nucleophilic center that can readily undergo a variety of chemical transformations.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and can be used to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride would yield N-(5-bromo-2-hydroxy-3-methylphenyl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for the synthesis of mono-alkylated secondary amines.

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation. The resulting imines can be valuable intermediates for further synthetic transformations or can be investigated for their own biological or material properties.

Table 2: Examples of Derivatization Reactions of the Amino Moiety

| Reaction Type | Reagent | Product Structure | Product Name |

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(5-bromo-2-hydroxy-3-methylphenyl)acetamide | |

| Alkylation (Reductive Amination) | Benzaldehyde, NaBH₄ | 3-Bromo-6-(benzylamino)-2-methylphenol | |

| Schiff Base Formation | Salicylaldehyde, Toluene (reflux) | 2-(((5-bromo-2-hydroxy-3-methylphenyl)imino)methyl)phenol |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for functionalization, allowing for the formation of ethers and esters.

Etherification (O-alkylation): The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis with an alkyl halide. This reaction provides a straightforward method for introducing various alkyl or aryl groups onto the oxygen atom.

Esterification (O-acylation): Phenolic esters can be prepared by reacting the phenol (B47542) with an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine. This reaction is a common method for protecting the hydroxyl group or for introducing ester functionalities that can modulate the biological activity or physical properties of the molecule.

It is important to note that in derivatization reactions, the relative reactivity of the amino and hydroxyl groups needs to be considered. Under basic conditions, the phenolic proton is more acidic and will be deprotonated preferentially, favoring O-alkylation or O-acylation. Under neutral or acidic conditions, the amino group is generally more nucleophilic and will preferentially undergo reactions like acylation. Selective protection of one functional group may be necessary to achieve the desired transformation at the other site.

Table 3: Examples of Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product Structure | Product Name |

| Etherification | Methyl iodide, K₂CO₃ | 5-Bromo-2-methoxy-3-methylaniline | |

| Esterification | Benzoyl chloride, Pyridine | 6-Amino-3-bromo-2-methylphenyl benzoate |

Reactions at the Bromine Substituent (e.g., cross-coupling reactions)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted aromatic compounds provides a strong basis for predicting its behavior in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling, an alkene in Heck coupling, or an amine in Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the active catalyst.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Amino-2-methyl-3-aryl-phenol |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Amino-2-methyl-3-alkenyl-phenol |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 6-Amino-3-(substituted amino)-2-methyl-phenol |

This table is predictive and based on established methodologies for similar substrates.

The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent, which must be carefully optimized to achieve high yields and selectivity, especially given the presence of the potentially coordinating amino and hydroxyl groups.

Chemo- and Regioselectivity in Derivatization Processes

The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring itself—on this compound necessitates a careful consideration of chemo- and regioselectivity during derivatization. The electronic properties of the existing substituents play a crucial role in directing incoming electrophiles or other reagents.

The amino and hydroxyl groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, their relative directing abilities and the steric hindrance imposed by the methyl group will influence the position of substitution. For instance, in electrophilic substitution reactions, the incoming electrophile would be expected to preferentially substitute at the positions ortho and para to the strongly activating amino and hydroxyl groups. The position para to the amino group is already occupied by the hydroxyl group, and the positions ortho to the hydroxyl group are substituted with a methyl group and a bromine atom. Therefore, the most likely position for electrophilic attack would be ortho to the amino group (C5).

Furthermore, the nucleophilicity of the amino and hydroxyl groups allows for selective derivatization. For example, acylation could potentially occur at either the nitrogen or the oxygen atom. The outcome of such a reaction would be highly dependent on the reaction conditions, such as the nature of the acylating agent, the solvent, and the presence or absence of a base. Similarly, alkylation reactions could lead to N-alkylation, O-alkylation, or even dialkylation, requiring careful control to achieve the desired product.

The interplay between the different functional groups can also be exploited for more complex transformations. For instance, the amino and hydroxyl groups can participate in cyclization reactions with suitable bifunctional reagents to form heterocyclic systems, such as benzoxazines. The regioselectivity of such cyclizations would be dictated by the nature of the linking reagent and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis:This subsection would have focused on the chemical shifts of the carbon atoms in the molecule, providing a complete map of the carbon skeleton.

The absence of published experimental spectra or computational studies for 6-Amino-3-bromo-2-methyl-phenol prevents a scientifically accurate and detailed discussion as per the requested outline. While data exists for structurally related compounds, such as other substituted phenols and anilines, extrapolation of this information would not meet the stringent requirement of focusing solely on the title compound.

Therefore, until such research is conducted and published, a comprehensive spectroscopic analysis of this compound cannot be provided.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex substituted aromatic systems like this compound. Techniques such as COSY, HSQC, and HMBC are used to map out the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, helping to establish their relative positions. A cross-peak between two aromatic protons would confirm they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. It would be used to assign the carbon signal for each protonated carbon atom in the molecule, such as the aromatic C-H carbons and the methyl group carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the connectivity around non-protonated (quaternary) carbons. For instance, HMBC would show correlations from the methyl protons to the C2, C1, and C3 carbons, and from the aromatic protons to the surrounding quaternary carbons, confirming the substitution pattern on the aromatic ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Proton Signal | Expected Carbon/Proton Correlation(s) | Information Gained |

| COSY | Aromatic H4 | Aromatic H5 | Confirms adjacency of H4 and H5. |

| Aromatic H5 | Aromatic H4 | Confirms adjacency of H4 and H5. | |

| HSQC | Methyl (-CH₃) | C-Methyl | Assigns the methyl carbon. |

| Aromatic H4 | C4 | Assigns the C4 carbon. | |

| Aromatic H5 | C5 | Assigns the C5 carbon. | |

| HMBC | Methyl (-CH₃) | C1, C2, C3 | Confirms position of the methyl group at C2. |

| Aromatic H4 | C2, C3, C5, C6 | Confirms position of H4 relative to substituents. | |

| Aromatic H5 | C1, C3, C4, C6 | Confirms position of H5 relative to substituents. | |

| Amino (-NH₂) | C5, C6, C1 | Confirms position of the amino group at C6. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the spectrum is characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino and hydroxyl substituents.

Analysis of Electronic Absorption Spectra

The electronic absorption spectra of substituted phenols are characterized by absorption bands originating from π → π* and n → π* transitions. The presence of electron-donating groups like the amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing bromo (-Br) group, influences the energy of these transitions and thus the position of the absorption maxima (λ_max).

Studies on similar molecules, such as 2-aminophenol (B121084) and other substituted anthraquinones, provide insight into the expected spectral characteristics. researchgate.netnih.govpsu.edu The spectra of aminophenols typically show bands related to the benzene ring, which are red-shifted (moved to longer wavelengths) due to the auxochromic effects of the substituents. researchgate.netnih.gov For instance, the UV absorption spectrum of 2-aminophenol in methanol (B129727) shows a maximum absorption (λ_max) around 286 nm. researchgate.net It is expected that this compound would exhibit similar absorption bands, likely influenced by the additional methyl and bromo substituents.

Table 2: Representative UV-Vis Absorption Maxima for Related Phenolic Compounds

| Compound | Solvent | λ_max (nm) | Reference |

| 2-Aminophenol | Methanol | 286 | researchgate.net |

| 2-Aminophenol | DMSO | 295 | researchgate.net |

| 4-Aminophenol (B1666318) | Water | 230, 290 | spectrabase.com |

| Chrysophanol | Methanol | 256, 277, 287, 428 | psu.edu |

Investigation of Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is changed. This effect arises from differential solvation of the ground and excited states of the molecule.

For phenolic compounds, particularly those with strong intramolecular charge transfer character, a change in solvent polarity can lead to significant shifts. researchgate.netnih.gov

Bathochromic Shift (Red Shift): Occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. This shifts the absorption to a longer wavelength.

Hypsochromic Shift (Blue Shift): Occurs when the ground state is more polar and is stabilized more effectively by polar solvents than the excited state, shifting absorption to a shorter wavelength.

Studies on various aminophenol derivatives and other related structures demonstrate that solute-solvent interactions, including hydrogen bonding, play a crucial role. researchgate.netresearchgate.net For example, research on 2-aminophenol Schiff base derivatives showed that the electronic transitions are sensitive to solvent polarity, hydrogen bond donor/acceptor capacity, and refractive index. researchgate.net It is anticipated that this compound would exhibit noticeable solvatochromic shifts due to the presence of the polar amino and hydroxyl groups.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

The structure would feature a nearly planar benzene ring. The C-Br, C-O, C-N, and C-C bond lengths are expected to be within the typical ranges for substituted aromatic compounds. For example, in the crystal structure of 2-[(3-Bromo-phenylimino)methyl]phenol, the C=N bond distance is 1.285(4) Å, and the molecule is nearly coplanar. asianpubs.org The planarity is often influenced by intramolecular hydrogen bonding, such as between the hydroxyl group and the nitrogen of a nearby substituent. nih.govasianpubs.org

Table 3: Typical Bond Lengths from Crystal Structures of Related Bromo-Substituted Aromatic Compounds

| Bond Type | Typical Bond Length (Å) | Example Compound | Reference |

| C-Br | ~1.90 | 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol | researchgate.net |

| C-O (phenol) | ~1.36 | 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol | nih.gov |

| C-N (aromatic) | ~1.37 - 1.40 | 4-Amino-5-indolyl-1,2,4-triazole-3-thione | mdpi.com |

| C=N (imine) | ~1.27 - 1.29 | 2-[(3-Bromo-phenylimino)methyl]phenol | asianpubs.org |

| C-C (aromatic) | ~1.37 - 1.40 | 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol | nih.gov |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, these interactions are expected to include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. It is highly probable that strong intermolecular O-H···N or N-H···O hydrogen bonds would be a dominant feature in the crystal lattice, linking molecules into chains, dimers, or more complex 2D or 3D networks. asianpubs.orgresearchgate.net

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions, with centroid-centroid distances typically in the range of 3.4 to 3.8 Å, would further stabilize the crystal structure. nih.govresearchgate.net

Analysis of similar crystal structures, such as 2-[(3-Bromo-phenylimino)methyl]phenol and 2-Bromo-4-chloro-6-{(E)-[4-(diethylamino)phenyl]iminomethyl}phenol, confirms that a combination of hydrogen bonds and π-π stacking interactions dictates the final supramolecular assembly. asianpubs.orgresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique for the precise determination of the molecular mass and the elucidation of the fragmentation pathways of organic molecules such as this compound. This advanced method provides invaluable information for the unequivocal identification and structural characterization of the compound.

High-resolution mass spectrometry offers the capability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, a critical step in distinguishing between compounds with the same nominal mass.

For this compound, with a chemical formula of C₇H₈BrNO, the theoretical monoisotopic mass of the neutral molecule is a key starting point for HRMS analysis. This mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).

Theoretical Monoisotopic Mass Calculation:

7 x Carbon (¹²C) = 7 x 12.00000 = 84.00000

8 x Hydrogen (¹H) = 8 x 1.00783 = 8.06264

1 x Bromine (⁷⁹Br) = 1 x 78.91834 = 78.91834

1 x Nitrogen (¹⁴N) = 1 x 14.00307 = 14.00307

1 x Oxygen (¹⁶O) = 1 x 16.99491 = 16.99491

Total Theoretical Monoisotopic Mass = 201.97896 u

In a typical HRMS experiment, the compound is ionized, often by techniques such as electrospray ionization (ESI) or electron ionization (EI). For this compound, protonation of the amino group is likely under ESI conditions, resulting in a positively charged ion [M+H]⁺. The high-resolution mass analyzer, for instance, an Orbitrap or a time-of-flight (TOF) instrument, would then measure the m/z of this ion with high precision.

The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), leads to a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by approximately 2 Da. This distinctive pattern is a key diagnostic feature for the presence of a single bromine atom in the molecule.

Detailed Research Findings from HRMS Analysis

While specific experimental HRMS data for this compound is not extensively published, analysis of structurally similar compounds allows for the prediction of its fragmentation behavior. The fragmentation of the molecular ion is influenced by the functional groups present: the phenolic hydroxyl group, the amino group, and the bromine atom, as well as the methyl group on the aromatic ring.

The primary fragmentation pathways for this compound would likely involve:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds, leading to a fragment ion with a significant decrease in mass.

Loss of Carbon Monoxide (CO): Phenolic compounds often undergo the elimination of a neutral CO molecule from the aromatic ring.

Loss of the Bromine Radical (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical. This is a characteristic fragmentation for brominated aromatic compounds.

Cleavage of the Amino Group: The C-N bond can break, leading to the loss of •NH₂ or related fragments.

The following interactive data table presents a plausible HRMS fragmentation pattern for this compound, based on the analysis of related brominated, aminated, and methylated phenolic compounds. The theoretical m/z values are calculated for the protonated molecule [M+H]⁺ and its potential fragment ions.

| Fragment Ion | Proposed Structure | Theoretical m/z | Plausible Neutral Loss |

| [C₇H₉BrNO]⁺ | Protonated Molecular Ion | 202.98679 | - |

| [C₇H₉Br⁸¹NO]⁺ | Protonated Molecular Ion (⁸¹Br) | 204.98474 | - |

| [C₆H₆BrNO]⁺ | Loss of CH₃ | 187.97113 | •CH₃ |

| [C₇H₉NO]⁺ | Loss of Br | 124.07569 | •Br |

| [C₆H₅NO]⁺ | Loss of Br and CO | 92.04948 | •Br, CO |

| [C₆H₄Br]⁺ | Loss of NH₂ and CO | 158.95488 | •NH₂, CO |

It is important to note that the relative intensities of these fragment ions would depend on the specific ionization technique and the energy applied during the mass spectrometry experiment. The high accuracy of HRMS allows for the confident assignment of elemental compositions to these fragments, thereby providing strong evidence for the structure of the parent molecule.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics. Various methodologies are employed to approximate solutions to the Schrödinger equation for complex molecules like 6-Amino-3-bromo-2-methyl-phenol.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For phenolic compounds and their derivatives, DFT calculations, often using the B3LYP functional, have been shown to provide optimized geometries that are in good agreement with experimental data, such as that obtained from X-ray crystallography. scienceopen.comresearchgate.net These calculations are crucial for understanding the molecule's shape and the spatial arrangement of its functional groups, which in turn influences its physical and chemical properties.

While DFT is widely used, high-level ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) serve as important benchmarks for comparative analysis. The HF method provides a foundational approximation by considering each electron in the average field of all other electrons. MP2 builds upon the HF method by incorporating electron correlation, offering a more accurate description of the electronic structure. For molecules like 3-acetamidophenol and 3-bromophenol, both HF and DFT methods have been used to calculate molecular geometries and vibrational frequencies, allowing for a detailed comparison of their performance. researchgate.net Such comparative studies help in validating the results obtained from different theoretical models and provide a more comprehensive understanding of the molecule's properties.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(2d,2p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, though at a higher computational expense. scienceopen.comresearchgate.net The selection of the functional in DFT is also critical. The B3LYP functional, a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, is a popular choice for many applications due to its proven reliability. scienceopen.comresearchgate.net The validation of the chosen basis set and functional is often achieved by comparing calculated properties, such as bond lengths and angles, with available experimental data or results from higher-level calculations. scienceopen.comresearchgate.net

Electronic Structure and Reactivity Descriptors

Beyond determining the molecular geometry, computational methods provide a wealth of information about the electronic structure and reactivity of a molecule. Descriptors derived from these calculations help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For various organic molecules, the HOMO and LUMO energies are calculated to predict their reactivity and stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.30 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from FMO analysis.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values. imist.ma Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For phenolic compounds, the oxygen atom of the hydroxyl group and the aromatic ring are often regions of significant negative potential. imist.ma MEP analysis is instrumental in predicting the sites of interaction for hydrogen bonding and other non-covalent interactions, which are critical in many chemical and biological processes. scienceopen.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and intermolecular interactions within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Fukui Functions and Dual Descriptor Analysis for Local Reactivity

To predict the reactive sites of this compound for nucleophilic, electrophilic, and radical attacks, Fukui functions and the dual descriptor are employed. These reactivity descriptors are derived from conceptual density functional theory (DFT).

The Fukui function, f(r), identifies the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. Specifically, f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. The dual descriptor, Δf(r), provides a more precise picture by simultaneously indicating both nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) regions. For this compound, these analyses would likely indicate that the nitrogen of the amino group and specific carbons on the aromatic ring are susceptible to electrophilic attack, while the oxygen of the hydroxyl group would be a primary site for nucleophilic interaction.

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Theoretical Prediction of Vibrational Spectra (FT-IR, Raman)

Theoretical vibrational spectra, including Fourier-transform infrared (FT-IR) and Raman spectra, can be calculated using DFT. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. For this compound, these simulations would help in the assignment of experimental spectra, identifying characteristic vibrational modes for the O-H, N-H, C-Br, and C-CH3 bonds, as well as the vibrations of the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical level.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-dependent density functional theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method predicts the vertical excitation energies and oscillator strengths of electronic transitions. A TD-DFT calculation for this compound would provide insight into the electronic transitions responsible for its absorption of light, likely corresponding to π→π* and n→π* transitions within the substituted benzene (B151609) ring system. The results would help in understanding the influence of the amino, bromo, and methyl substituents on the electronic structure and color of the compound.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule. For this compound, these calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. By comparing the calculated shifts with experimental data, one can confirm the molecular structure and assign the resonances in the experimental NMR spectra.

Advanced Interaction and Topological Analyses

Further insights into the bonding and non-covalent interactions of this compound can be gained through advanced topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the topology of the electron density to define atoms, bonds, and the nature of the interactions between them. For this molecule, QTAIM analysis could precisely characterize the intramolecular hydrogen bond between the hydroxyl and amino groups and identify other weak non-covalent interactions that contribute to its conformational preference and stability.

In the absence of specific published research, the application of these well-established computational methodologies would be essential to build a comprehensive understanding of the chemical and physical properties of this compound.

Thermodynamic and Kinetic Modeling

Computational modeling can also predict the thermodynamic stability and kinetic reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to compute the standard thermodynamic parameters of this compound. researchgate.netscirp.org These parameters, including enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are crucial for understanding the compound's stability and its behavior in chemical reactions. By performing geometry optimization and frequency calculations, these thermodynamic properties can be determined at a given temperature and pressure. researchgate.net The calculated values for related substituted phenols suggest that the presence of multiple substituents will influence these parameters. researchgate.netnih.gov

Table 3: Hypothetical Standard Thermodynamic Parameters for this compound (at 298.15 K and 1 atm).

| Thermodynamic Parameter | Predicted Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | Value dependent on computational level |

| Standard Entropy (S°) | Value dependent on computational level |

| Gibbs Free Energy of Formation (ΔGf°) | Value dependent on computational level |

Transition state theory combined with computational methods can be used to explore the mechanisms of reactions involving this compound. By locating the transition state structures on the potential energy surface, one can determine the activation energies (Ea) and reaction pathways for various transformations. nih.gov For example, the oxidation of the phenolic group, electrophilic substitution on the aromatic ring, or nucleophilic substitution of the bromine atom could be investigated. nih.govvedantu.com

The calculated Gibbs free energy profile for a proposed reaction mechanism would reveal the feasibility of the reaction and the nature of any intermediates. acs.orgacs.org In some complex reactions, post-transition state bifurcations might occur, where a single transition state leads to multiple products, and molecular dynamics simulations can help predict the product ratios. youtube.com

Conformational Analysis and Potential Energy Surfaces

The internal rotation of the -OH and -NH2 groups, in particular, gives rise to several distinct conformers. The relative energies of these conformers are determined by a delicate balance of intramolecular hydrogen bonding and steric interactions between the substituents.

Key Conformational Isomers and Energetics

The primary rotational degrees of freedom in this compound involve the torsion angles associated with the C-O bond of the hydroxyl group and the C-N bond of the amino group. Based on studies of 2-aminophenol (B121084), the most stable conformers are those that allow for the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups. nih.gov

In the case of this compound, the cis conformation, where the hydroxyl group's hydrogen atom is directed towards the amino group, is expected to be the most stable. This stability arises from the formation of an O-H···N intramolecular hydrogen bond. Conversely, the trans conformation, where the hydroxyl hydrogen points away from the amino group, would be higher in energy.

A potential energy surface scan would typically be performed by systematically rotating the dihedral angles of the -OH and -NH2 groups and calculating the single-point energy at each step. The resulting surface would reveal the global minimum energy conformation, as well as the energy barriers to rotation between different conformers.

Anticipated Conformational Data

Based on the analysis of related compounds like 2-aminophenol, a simplified representation of the expected key conformers and their relative stabilities for this compound is presented below. The conformers are defined by the relative orientation of the -OH and -NH2 groups. It is important to note that this is a qualitative prediction, and the actual energy differences would require specific DFT or other high-level computational calculations for this exact molecule.

| Conformer | Description | Expected Key Interaction | Predicted Relative Stability |

|---|---|---|---|

| cis-I | -OH and -NH2 groups are oriented towards each other. | Intramolecular O-H···N hydrogen bond. | Most Stable |

| trans-I | -OH group is rotated 180° away from the -NH2 group. | No intramolecular hydrogen bond; potential for steric repulsion. | Less Stable |

| cis-II (rotated NH2) | -OH group is oriented towards the -NH2 group, but the -NH2 group is rotated. | Weaker or no O-H···N hydrogen bond. | Less Stable |

Influence of Substituents on the Potential Energy Surface

The potential energy surface of this compound will be more complex than that of 2-aminophenol due to the additional substituents.

Bromine Atom: The bulky bromine atom at the 3-position will likely create a significant steric clash with the amino group if it were to rotate freely. This interaction would raise the energy of certain conformations, effectively creating higher barriers on the potential energy surface and restricting the conformational space available to the amino group.

Advanced Applications and Future Research Prospects

Utilization in Complex Organic Synthesis

The unique combination of functional groups on 6-Amino-3-bromo-2-methyl-phenol renders it a highly versatile substrate for constructing intricate molecular architectures. Its potential as a foundational element in various synthetic strategies is a subject of growing exploration.

As a Building Block for Diverse Organic Frameworks

The structure of this compound is primed for use as a scaffold in the synthesis of diverse organic frameworks, particularly heterocyclic compounds. researchgate.net The nucleophilic amino group can readily participate in reactions to form nitrogen-containing rings, while the phenolic hydroxyl group can be used to form ethers or esters, incorporating the molecule into larger systems. The bromine atom is a key functional handle for introducing further complexity.

Halogenated heterocycles and aromatic compounds are crucial intermediates in organic synthesis. researchgate.net The bromine atom on the phenol (B47542) ring can be leveraged in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.net This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups, dramatically expanding the structural diversity of the resulting molecules. Furthermore, phenols and their derivatives are known to act as effective hydrogen atom transfer (HAT) donors in certain radical cyclizations, a process that can be essential for constructing specific types of heterocyclic systems like pyrrolinones. acs.org The reaction of phenols with bromopropargylic alcohols to yield α-phenoxyketones further illustrates the utility of the phenol moiety in building complex molecular frameworks. researchgate.net

Role in Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. The functional group array of this compound makes it an ideal candidate for designing novel MCRs and cascade sequences.

For instance, the amino group can condense with an aldehyde to form an imine in situ. This intermediate can then be attacked by a nucleophile, or it can participate in a cycloaddition, initiating a cascade of bond-forming events. Pseudo-multicomponent reactions often begin with a condensation reaction, such as a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to build complex heterocyclic structures like pyrano[2,3-d:6,5-d']dipyrimidines. rsc.org The presence of both an amine and an activated aromatic ring in this compound provides the necessary components for it to participate in such sequential transformations, leading to the rapid assembly of complex molecules from simple precursors.

Development of Catalysts or Ligands Incorporating the Phenol Moiety

The development of novel catalysts and ligands is critical for advancing chemical synthesis. The structure of this compound, with its strategically positioned heteroatom-containing functional groups (amino and hydroxyl), suggests its potential as a ligand for metal-based catalysts.

Computational Exploration of Biological Activity and Structure-Activity Relationships

In silico methods, including molecular docking and computational drug design, are powerful tools for accelerating the discovery of new therapeutic agents. bohrium.comnih.gov The phenol scaffold is a common feature in many bioactive molecules, making this compound and its potential derivatives attractive candidates for computational investigation against various biological targets.

Molecular Docking Simulations with Identified Biological Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential inhibitors or modulators.

In a representative study, derivatives of phenol and chromone (B188151) were investigated as potential inhibitors of the Spike glycoprotein (B1211001) of the SARS-CoV-2 virus. nih.govnih.gov Using software like AutoDock Vina, researchers can calculate the binding affinity (measured in kcal/mol) between a ligand and its target protein. nih.gov A more negative binding affinity suggests a stronger, more stable interaction. For example, a phenol derivative in the study showed a binding affinity of -6.8 kcal/mol against the Spike glycoprotein, indicating a moderate and potentially effective interaction. nih.gov This same methodology can be applied to derivatives of this compound to screen them against a wide array of validated biological targets, such as kinases, proteases, or G-protein coupled receptors, to predict their potential biological activity.

Table 1: Example of Molecular Docking Results for Phenol Derivatives Against a Biological Target This table is based on data from a study on SARS-CoV-2 inhibitors and serves as an illustrative example of the data generated in molecular docking simulations. nih.gov

| Compound | Biological Target | Binding Affinity (kcal/mol) | RMSD (Å) |

|---|---|---|---|

| Phenol Derivative 4 | Spike Glycoprotein | -6.8 | 1.088 |

In Silico Design of Bioactive Derivatives and Ligands

Beyond screening existing molecules, computational chemistry allows for the de novo design of entirely new bioactive compounds. bohrium.comresearchgate.net Using artificial intelligence and machine learning algorithms, programs can "grow" novel molecular structures within the active site of a target protein, optimizing them for high binding affinity and stability. nih.gov

Computational packages like MolAICal utilize deep learning models trained on vast libraries of known drug fragments to generate new potential drugs. bohrium.comnih.gov In a study targeting the SARS-CoV-2 Spike protein, an initial phenol derivative was used as a seed for a molecular growth study. This process generated over 8,000 initial structures, which were filtered to yield 557 promising hits with active configurations. nih.gov These hits were further analyzed for properties like synthetic accessibility and stability through molecular dynamics simulations. bohrium.comnih.gov Two designed hits, Hit 48 and Hit 250, were identified as particularly promising candidates for future synthesis and in vitro testing. nih.gov This powerful in silico design approach could be applied starting with the this compound scaffold to generate novel derivatives tailored to inhibit specific biological targets, significantly streamlining the drug discovery process. bohrium.comnih.gov

Table 2: Example Properties of In Silico Designed Bioactive Hits This table is based on data from a de novo design study and illustrates the types of information generated for novel compounds. bohrium.comnih.gov

| Designed Compound | Predicted Binding Affinity | Synthetic Viability | Key Feature |

|---|---|---|---|

| Hit 250 | Highest Bioaffinity | Moderate | Greater similarity to patented drugs in ADMET tests |

Elucidation of Mechanistic Insights into Potential Biochemical Interactions (e.g., antioxidant mechanisms, enzyme inhibition)

The unique structure of this compound, featuring both an amino (-NH2) and a hydroxyl (-OH) group on an aromatic ring, suggests a strong potential for antioxidant activity. The antioxidant action of phenolic compounds is well-documented and primarily occurs through mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. mdpi.com The resulting radical on the phenol is stabilized by resonance across the aromatic ring. mdpi.com

Similarly, aromatic amines can exhibit antioxidant properties through a comparable HAT mechanism involving the -NH group. mdpi.com The presence of both functional groups in this compound likely provides a synergistic effect. The electron-donating nature of these groups enhances the molecule's ability to scavenge reactive oxygen species (ROS). Studies on other bromophenol derivatives have confirmed that the hydroxyl groups are crucial for free radical scavenging activity. nih.gov While modifications to these groups can affect their biological activity, the core phenolic structure is fundamental. nih.gov

Further research is needed to experimentally validate the antioxidant capacity of this compound and to precisely determine the dominant mechanism (HAT vs. SET). Moreover, the potential for this compound to act as an enzyme inhibitor remains a largely unexplored but promising field of study. The phenolic and amino groups can form hydrogen bonds with the active sites of enzymes, while the bromine atom can participate in halogen bonding, potentially influencing the compound's binding affinity and inhibiting enzyme function.

Table 1: Potential Antioxidant Mechanisms of this compound

| Mechanism | Donating Group | Description |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Phenolic -OH, Amino -NH2 | Direct transfer of a hydrogen atom to a free radical, neutralizing it. The resulting molecular radical is stabilized by resonance. mdpi.com |

| Single Electron Transfer (SET) | Aromatic System | Donation of a single electron to a free radical, forming a radical cation that is stabilized by resonance. mdpi.com |

Electrophilicity-based Charge Transfer (ECT) studies for DNA interactions

The interaction of small molecules with DNA is a cornerstone of drug design and molecular biology. Electrophilicity-based Charge Transfer (ECT) is a key mechanism governing these interactions. The structure of this compound, with its electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom, creates a distinct electronic profile that makes it a candidate for ECT studies.

This combination of functional groups on the π-conjugated aromatic system could facilitate the formation of a charge-transfer complex with the electron-rich bases of DNA. Understanding the electrophilicity and charge distribution of the molecule is critical to predicting its potential for DNA binding and intercalation. While no specific ECT studies have been published for this compound, this remains a significant area for future research to explore its potential applications in genetics and medicine.

Theoretical and Design Aspects in Materials Science

The structural features of this compound also make it an intriguing candidate for applications in advanced materials science.

Investigation of Nonlinear Optical (NLO) Properties for Optoelectronic Applications

Materials with significant Nonlinear Optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net Organic molecules with extended π-conjugated systems that include electron donor and acceptor groups often exhibit enhanced NLO effects. researchgate.net

The molecular structure of this compound features an aromatic (π-conjugated) system substituted with strong electron-donating groups (-OH, -NH2) and an electron-withdrawing halogen (-Br). This donor-acceptor arrangement can lead to a large molecular dipole moment and significant hyperpolarizability (β), which are key indicators of second-order NLO activity.

Theoretical studies, typically employing Density Functional Theory (DFT) calculations, are essential to predict these properties. researchgate.netresearchgate.net Such studies on this compound could elucidate its potential for NLO applications. A comparative theoretical analysis against a standard NLO material like urea (B33335) would be a valuable first step.

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for applications like frequency doubling. researchgate.net |

Design of Functional Materials Incorporating the Compound as a Monomer or Structural Unit

The presence of two reactive functional groups, the amino (-NH2) and hydroxyl (-OH) groups, allows this compound to act as a versatile monomer or structural building block for novel functional materials. These groups can readily participate in polymerization reactions.

For instance:

The amino group can react with carboxylic acids or acyl chlorides to form polyamides .

The hydroxyl group can react with carboxylic acids or isocyanates to form polyesters or polyurethanes , respectively.

By incorporating this compound into a polymer backbone, its specific properties—stemming from the bromo- and methyl-substituents—can be imparted to the resulting material. These properties could include enhanced thermal stability, flame retardancy (due to the bromine atom), and specific optical or electronic characteristics. The synthesis of such polymers and the characterization of their properties is a promising avenue for creating new materials with tailored functionalities.

Emerging Research Directions and Interdisciplinary Investigations

The exploration of this compound is still in its early stages, with numerous opportunities for future research. Key emerging directions include:

Experimental NLO Measurement: Moving beyond theoretical calculations to experimentally measure the NLO properties using techniques like the Z-scan method to confirm its suitability for optoelectronic devices.

Synthesis of Derivatives: Creating a library of derivatives by modifying the amino or hydroxyl groups to fine-tune the compound's biochemical or material properties. researchgate.net

Polymer Synthesis and Characterization: Actively using the compound as a monomer to synthesize novel polymers and conducting thorough characterization of their mechanical, thermal, and electronic properties.

Computational Modeling: Expanding theoretical studies to model interactions with biological targets like specific enzymes or DNA sequences, guiding experimental work.

Interdisciplinary Studies: Combining chemical synthesis, biochemical assays, and materials science to fully exploit the compound's potential, for example, by developing antioxidant polymers for biomedical applications or creating NLO-active materials for advanced sensors.

Q & A

Q. Q1. What are the common synthetic routes for 6-Amino-3-bromo-2-methyl-phenol, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Electrophilic Bromination : Bromine can be introduced via electrophilic substitution on 6-amino-2-methyl-phenol using Br₂ in acetic acid or HBr/H₂O₂ under controlled pH to avoid over-bromination .

- Protection-Deprotection Strategies : Protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups before bromination to prevent side reactions. Deprotection with HCl/MeOH restores the amino group .

- Purity Validation :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to monitor impurities.

- Elemental Analysis : Confirm Br and N content to validate stoichiometry .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), amino protons (δ ~5 ppm, broad), and methyl groups (δ ~2.3 ppm).

- ¹³C NMR : Assign carbons adjacent to Br (deshielded to ~110–120 ppm) and phenolic oxygen (δ ~150 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks; bromine isotopes (⁷⁹Br/⁸¹Br) confirm molecular weight .

Advanced Structural Analysis

Q. Q3. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Q. Q4. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Methodological Answer:

- Graph Set Analysis : Use Etter’s notation to classify motifs:

- N–H⋯O : Amino-to-phenolic O bonds (motif C(6) ).

- O–H⋯N : Phenolic O to amino N bonds (motif D ).

- Impact on Packing : Strong H-bonds (2.7–3.0 Å) form 1D chains, while weaker interactions (e.g., C–H⋯Br) stabilize 3D frameworks .

Stability and Reactivity

Q. Q5. What experimental strategies mitigate degradation of this compound during storage?

Methodological Answer:

- Storage Conditions :

- Stability Assays :

Q. Q6. How does the bromine substituent affect reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Br acts as a leaving group. Use Pd(PPh₃)₄ (1 mol%), K₂CO₃, and arylboronic acids in DMF/H₂O (3:1) at 80°C. Monitor conversion via TLC (Rf shift from 0.5 to 0.8) .

- Competing Pathways : Bromine’s ortho-directing effect may lead to regioselective substitution; steric hindrance from the methyl group slows reaction kinetics .

Data Contradiction and Resolution

Q. Q7. How should researchers resolve conflicting spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

Q. Q8. What statistical methods validate reproducibility in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) in a factorial design to identify yield outliers.

- Grubbs’ Test : Apply to detect significant deviations in triplicate runs (e.g., yields of 65%, 67%, 80%: G = 1.53 at α = 0.05) .

Advanced Applications

Q. Q9. Can this compound serve as a ligand in coordination chemistry?

Methodological Answer:

- Metal Binding Studies :

- Synthesis of Complexes : React with Cu(II) acetate in ethanol to form [Cu(C₇H₆BrNO)₂]. Characterize via UV-Vis (d-d transitions at ~600 nm) and EPR (g⊥ = 2.06, g∥ = 2.28) .

- Stability Constants : Determine via potentiometric titration in 0.1 M KCl; log K values > 8 indicate strong metal-ligand binding .

Q. Q10. How does methylation of the phenolic group alter bioactivity?

Methodological Answer:

- Derivatization : Protect –OH with methyl iodide/K₂CO₃ in acetone. Confirm methylation via ¹H NMR (disappearance of –OH peak at δ ~9 ppm) .

- Bioassay Design : Test methylated vs. unmethylated forms in antimicrobial assays (e.g., MIC against E. coli). Reduced activity suggests –OH is critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.